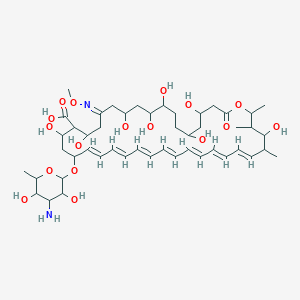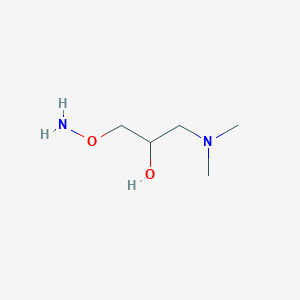
2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI) is a chemical compound with the molecular formula C₅H₁₄N₂O₂. It is known for its unique structure, which includes both aminooxy and dimethylamino functional groups. This compound is used in various scientific research applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI) can be synthesized through several methods. One common approach involves the reaction of 3-dimethylamino-1-propanol with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature .
Industrial Production Methods: In industrial settings, the production of 2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI) may involve more scalable processes. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: It can be reduced to yield primary amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Oximes and nitroso compounds.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of oximes and other nitrogen-containing compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of 2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI) involves its ability to interact with various molecular targets. The aminooxy group can form stable complexes with metal ions, which can influence enzymatic activity. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
3-Dimethylamino-1-propanol: Similar in structure but lacks the aminooxy group.
1-Aminooxy-2-propanol: Contains an aminooxy group but differs in the position of the functional groups.
Dimethylaminoisopropanol: Similar in having a dimethylamino group but differs in the overall structure.
Uniqueness: 2-Propanol,1-(aminooxy)-3-(dimethylamino)-(9CI) is unique due to the presence of both aminooxy and dimethylamino groups, which confer distinct reactivity and versatility. This dual functionality makes it a valuable compound in various chemical and biochemical applications .
Propriétés
IUPAC Name |
1-aminooxy-3-(dimethylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2/c1-7(2)3-5(8)4-9-6/h5,8H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHKJRSMRUEWBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CON)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
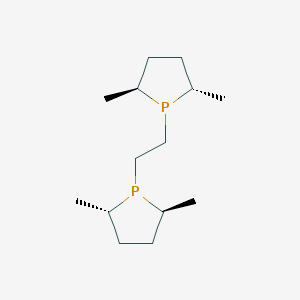
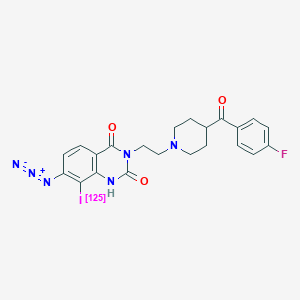
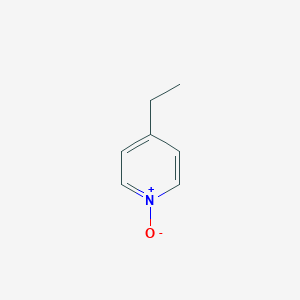
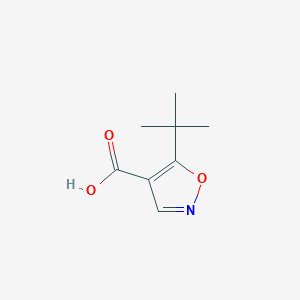
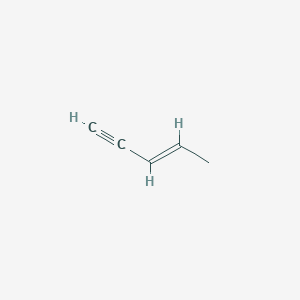

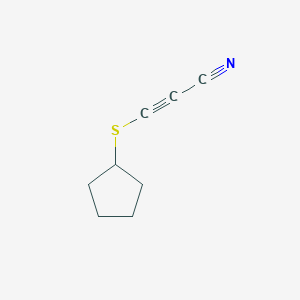
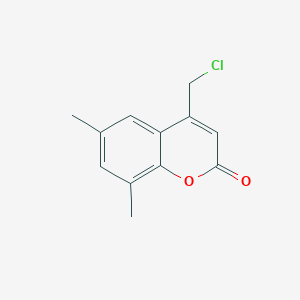
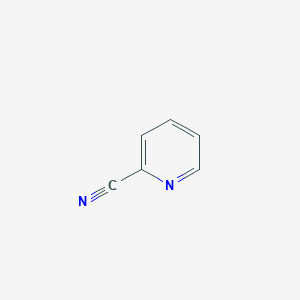
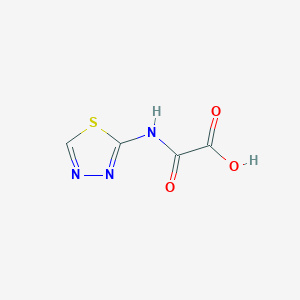
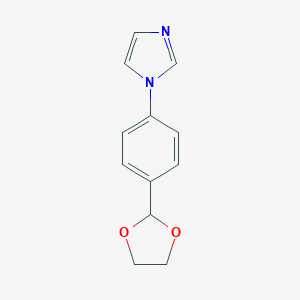
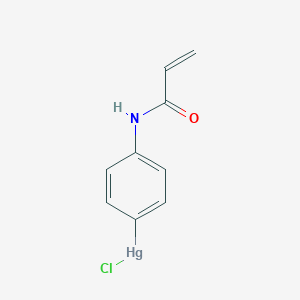
![4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B140087.png)
